Paris VII

描述

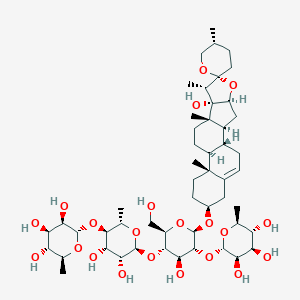

Overview of Steroidal Saponins (B1172615) in Phytomedicine Research

Steroidal saponins are a class of natural compounds found in various plants, characterized by a C27 steroidal aglycone and one or more glycoside sugar moieties. uq.edu.auresearchgate.netmedcraveonline.com These compounds are of significant interest in phytomedicine research due to their diverse biological activities. uq.edu.auresearchgate.net They have been reported to exhibit a range of properties, including cytotoxic, anti-inflammatory, anti-bacterial, anti-fungal, and hemolytic effects. uq.edu.auresearchgate.netmedcraveonline.com Steroidal saponins are thought to be responsible for the therapeutic effects attributed to certain medicinal herbs and are explored as potential lead compounds for drug development. uq.edu.au Research in this area aims to provide a comprehensive understanding of the phytochemistry of medicinal plants and screen identified metabolites for biological activity to improve the safety and efficacy of herbal medicine products. uq.edu.au

Ethnobotanical Context of Chonglou (Rhizoma Paridis) in Traditional Medicine Systems

Chonglou, also known as Rhizoma Paridis, refers to the dried rhizome of plants primarily from the Paris genus, notably Paris polyphylla varieties such as Paris polyphylla var. yunnanensis and Paris polyphylla var. chinensis. selleckchem.comnih.govnih.govnih.govnih.govijbs.com It has a long history of use in traditional Chinese medicine (TCM) and other traditional medicine systems. nih.govnih.govoup.commdpi.com Ethnobotanical applications of Paris species often focus on the rhizome. oup.com In TCM, Rhizoma Paridis is traditionally considered to have properties that clear heat, remove toxins, disperse swelling, relieve pain, cool the liver, and settle convulsion. oup.com It has been used for treating various ailments, including inflammatory conditions, skin diseases, gastrointestinal disorders, snake and insect bites, and promoting wound healing. oup.com Historically, Rhizoma Paridis has been applied in the treatment of microbial infection, hemorrhage, menometrorrhagia, and venomous poison. nih.gov In recent decades, it has also been used in the treatment of various types of cancer in China, such as malignant lymphomas, lung cancer, nasopharyngeal carcinoma, brain tumors, and digestive system carcinomas. nih.govnih.govmdpi.comfrontiersin.org The main bioactive ingredients of Chonglou are the steroidal saponins. nih.govfrontiersin.org

Synonyms and Nomenclature of Chonglou Saponin (B1150181) VII in Scholarly Literature

Chonglou Saponin VII is a specific steroidal saponin isolated from Rhizoma Paridis. selleckchem.comchemicalbook.commedchemexpress.com In scholarly literature, it is also known by several synonyms. The most common synonyms include Paris Saponin VII and PS VII. selleckchem.comchemicalbook.commedchemexpress.comnih.govcaymanchem.comcaymanchem.comresearchgate.nettargetmol.com Other identifiers and synonyms found in databases like PubChem include Dioscinin and Polyphyllin-VII. selleckchem.comnih.gov

Here is a table summarizing the synonyms and identifiers for Chonglou Saponin VII:

| Name | Type | Source(s) |

| Chonglou Saponin VII | Primary Name | Literature, Databases |

| Paris Saponin VII | Synonym | Literature, Databases |

| PS VII | Synonym | Literature, Databases |

| Dioscinin | Synonym | Literature, Databases |

| Polyphyllin-VII | Synonym | Literature, Databases |

| Pennogenin tetraglycoside | Synonym | Databases |

| Paris VII | Synonym | Databases, Literature |

Research Significance and Scope of Chonglou Saponin VII Investigations

Chonglou Saponin VII is a key bioactive component of Rhizoma Paridis and has attracted significant attention in academic research due to its diverse pharmacological activities, particularly its anticancer potential. nih.govfrontiersin.orgchemicalbook.comresearchgate.netbiosynth.com Research investigations into Chonglou Saponin VII span various areas, including its effects on cancer cell proliferation, apoptosis, cell cycle arrest, and its potential to overcome drug resistance. nih.govijbs.comfrontiersin.orgchemicalbook.commedchemexpress.comcaymanchem.comresearchgate.netchemfaces.com Studies have explored its mechanisms of action, such as its interaction with signaling pathways like Akt/p38 MAPK, GSK-3β/β-catenin, and VEGFR2/FAK/AKT/GSK3β. selleckchem.comijbs.comchemicalbook.comcaymanchem.com Researchers are interested in its ability to selectively target cancer cells and its potential in developing novel anticancer therapies. biosynth.com Beyond its anticancer properties, Chonglou Saponin VII has also been investigated for anti-inflammatory and antiviral effects. chemicalbook.com The scope of research includes in vitro studies on various cancer cell lines and in vivo studies using animal models. chemicalbook.commedchemexpress.comcaymanchem.comchemfaces.com The increasing demand for Paris species in traditional medicine has also led to research into the chemical constituents of alternative resources and the development of sustainable practices. nih.govnih.gov

Here is a table summarizing key research findings on Chonglou Saponin VII:

| Research Area | Key Findings | Source(s) |

| Anticancer Activity | Inhibits proliferation of various cancer cells (e.g., ovarian, leukemia, cervical, breast, liver). selleckchem.comnih.govchemicalbook.commedchemexpress.comcaymanchem.comchemfaces.com Induces apoptosis and autophagy in cancer cells. chemicalbook.commedchemexpress.comcaymanchem.com Induces cell cycle arrest (e.g., G0/G1 phase). nih.govchemicalbook.commedchemexpress.com Enhances sensitivity of drug-resistant cancer cells to chemotherapy. ijbs.comchemicalbook.comcaymanchem.comchemfaces.com | selleckchem.comnih.govnih.govijbs.comchemicalbook.commedchemexpress.comcaymanchem.comchemfaces.com |

| Mechanisms of Action | Associated with inhibition of Akt/p38 MAPK and P-gp. chemicalbook.commedchemexpress.com Inhibits EMT and reduces invasion via GSK-3β/β-catenin signaling pathway. selleckchem.com Attenuates mitochondrial membrane potential. chemicalbook.commedchemexpress.com Upregulates pro-apoptotic proteins (Bax, cytochrome c) and downregulates anti-apoptotic proteins (Bcl-2). nih.govchemicalbook.commedchemexpress.com Affects cell cycle regulatory proteins (e.g., p53, p21, CDK2). nih.gov Interacts with RORα and affects VEGFR2 signaling pathway. ijbs.com | selleckchem.comnih.govnih.govijbs.comchemicalbook.commedchemexpress.comcaymanchem.com |

| Other Activities | Anti-inflammatory. chemicalbook.com Anti-viral. chemicalbook.com Lowers cholesterol and blood pressure (general Rhizoma Paridis saponins). chemicalbook.com | chemicalbook.com |

属性

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2S,3R,4S,5R,6S)-4,5-dihydroxy-6-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-2-methyloxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O21/c1-20-10-15-50(63-19-20)24(5)51(62)31(72-50)17-29-27-9-8-25-16-26(11-13-48(25,6)28(27)12-14-49(29,51)7)67-47-43(71-45-38(59)35(56)33(54)22(3)65-45)40(61)42(30(18-52)68-47)70-46-39(60)36(57)41(23(4)66-46)69-44-37(58)34(55)32(53)21(2)64-44/h8,20-24,26-47,52-62H,9-19H2,1-7H3/t20-,21+,22+,23+,24-,26+,27-,28+,29+,30-,31+,32+,33+,34-,35-,36+,37-,38-,39-,40+,41+,42-,43-,44+,45+,46+,47-,48+,49+,50-,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBFJAXUYHGSVFN-IYUYFXHASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)OC9C(C(C(C(O9)C)O)O)O)O)O)O)OC2C(C(C(C(O2)C)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)O)O)O)O[C@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)C)O)O)O)C)C)O)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318576 | |

| Record name | Paris VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1031.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68124-04-9 | |

| Record name | Paris VII | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68124-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pennogenin tetraglycoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068124049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paris VII | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation, Identification, and Natural Occurrence of Chonglou Saponin Vii

Plant Sources and Distribution

Chonglou Saponin (B1150181) VII is predominantly found in specific species within the Paris and Trillium genera, which are distributed across various geographical regions, particularly in Asia.

Paris polyphylla is a key source of Chonglou Saponin VII. This species, commonly known as "Chonglou" in traditional Chinese medicine, is a high-value medicinal herb with a prominent rhizome. It is endemic to the Himalayan region and widely distributed in Asian countries, including China, India, Bhutan, Vietnam, and Nepal researchgate.net. Paris polyphylla thrives in diverse habitats such as evergreen and deciduous broadleaf forests, coniferous forests, bamboo groves, shrublands, grasslands, and riverbanks, preferring humus-rich soil and avoiding direct sunlight at altitudes between 100 and 3500 meters researchgate.netoup.com.

Several varieties of Paris polyphylla are recognized as sources of Chonglou Saponin VII and other steroidal saponins (B1172615). Paris polyphylla var. chinensis and Paris polyphylla var. yunnanensis are officially recognized sources of "Chonglou" in the Chinese Pharmacopoeia nih.govmdpi.com. Paris polyphylla var. yunnanensis is primarily found in Yunnan, Guizhou, and Sichuan provinces in China, as well as neighboring countries like Myanmar, Thailand, Laos, and Vietnam oup.comfrontiersin.org. Paris polyphylla var. chinensis is distributed in central and southern China, including Taiwan, and also in neighboring countries oup.com. The rhizomes of these plants are particularly rich in steroidal saponins, including Chonglou Saponin VII mdpi.comresearchgate.net.

Trillium tschonoskii Maxim is another significant plant source of Chonglou Saponin VII. It is a perennial herb belonging to the Trilliaceae family nih.govnih.gov. This species is distributed in mid-western China, growing in forests at altitudes of 1600–3200 meters in damp valleys on hillsides or under roadside rocks nih.govnih.gov. The roots and rhizomes of Trillium tschonoskii are the primary parts from which Chonglou Saponin VII is isolated medchemexpress.comglpbio.comadooq.commedchemexpress.com.

Isolation and Purification Methodologies

The isolation and purification of Chonglou Saponin VII from its plant sources typically involve a series of extraction and chromatographic techniques, followed by spectroscopic methods for identification.

Chromatographic techniques are essential for separating Chonglou Saponin VII from the complex mixture of compounds present in plant extracts. High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis and isolation of steroidal saponins, including Chonglou Saponin VII, from Paris and Trillium species nih.govnih.govresearchgate.netnih.gov.

Studies have employed reversed-phase C18 columns with mobile phases consisting of acetonitrile (B52724) and water, often with modifiers like formic acid, under gradient elution conditions to achieve effective separation nih.govresearchgate.net. HPLC coupled with detectors such as Evaporative Light Scattering Detection (ELSD) or Ultraviolet (UV) detection is commonly used for monitoring and quantifying saponins nih.govresearchgate.net. For instance, an HPLC method using a C18 column and a gradient system of acetonitrile and water was established for the simultaneous determination of several steroid saponins, including Chonglou Saponin VII, in Paris polyphylla var. yunnanensis nih.govacs.org.

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS) has also been utilized for the simultaneous determination of saponins like Chonglou Saponin VII, offering improved separation efficiency and sensitivity nih.govresearchgate.net. The retention times of Chonglou Saponin VII in HPLC analyses have been reported, aiding in its identification and quantification nih.govscispace.comspringermedizin.de.

Spectroscopic methods are crucial for the structural identification and confirmation of isolated Chonglou Saponin VII. Mass Spectrometry (MS) is a powerful tool used in conjunction with chromatography (e.g., HPLC-MS, UHPLC-MS) to provide molecular weight information and fragmentation patterns, which are vital for identifying steroidal saponins nih.govnih.govresearchgate.net. Electrospray Ionization (ESI) in negative ion mode is often used to study the fragmentation patterns of diosgenin- and pennogenin-type steroidal saponins, yielding structural information about the sugar sequences and aglycones nih.gov. HPLC-ESI-MS/MS and HPLC-ESI-MS

n

have been employed for the identification and quantification of saponins in Paris and Trillium plants nih.govresearchgate.net.

Detailed research findings often involve the use of these spectroscopic techniques to confirm the purity and structure of the isolated compound, ensuring its accurate identification.

Biological Activities and Pharmacological Potential of Chonglou Saponin Vii

Antineoplastic and Anticancer Activities

Chonglou Saponin (B1150181) VII exhibits significant antineoplastic and anticancer properties across a range of cancer types. selleckchem.comnih.gov Research demonstrates that its therapeutic potential stems from its ability to target multiple critical pathways involved in tumor development and survival. frontiersin.orgijbs.com It has been shown to be effective against malignant lymphomas, lung cancer, nasopharyngeal carcinoma, brain tumors, and digestive system carcinomas. nih.gov The compound's anticancer effects are multifaceted, involving the direct inhibition of cancer cell proliferation, the activation of programmed cell death pathways, the modulation of drug resistance mechanisms, and the suppression of tumor-associated angiogenesis. nih.govnih.govijbs.com

Inhibition of Cancer Cell Proliferation

A primary mechanism of Chonglou Saponin VII's anticancer action is its ability to inhibit the proliferation of cancer cells in a concentration-dependent manner. nih.govspringermedizin.de This inhibitory effect has been documented in various human cancer cell lines.

For instance, in human cervical cancer (HeLa) cells, Chonglou Saponin VII was found to decrease cell viability significantly, with a half-maximal inhibitory concentration (IC50) of 2.62 ± 0.11 μM. nih.govmerckmillipore.comnih.gov Similarly, it effectively suppresses the proliferation of several human breast cancer cell lines, including MDA-MB-231, MDA-MB-436, and MCF-7, with IC50 values of 3.16 μM, 3.45 μM, and 2.86 μM, respectively. nih.govcaymanchem.com Studies on pancreatic ductal adenocarcinoma (PDAC) cells, such as BxPC-3, PANC-1, and Capan-2, also confirm its potent anti-proliferative effects. nih.govresearchgate.net Furthermore, the compound inhibits the growth of adriamycin-resistant human leukemia cells (K562/ADR) by arresting the cell cycle in the G0/G1 phase. medchemexpress.com

| Cancer Type | Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Cervical Cancer | HeLa | 2.62 ± 0.11 | nih.gov |

| Breast Cancer | MDA-MB-231 | 3.16 | nih.govcaymanchem.com |

| MDA-MB-436 | 3.45 | nih.govcaymanchem.com | |

| MCF-7 | 2.86 | nih.govcaymanchem.com | |

| Human Erythroleukemia | HEL | 0.667 | researchgate.net |

Induction of Programmed Cell Death

Chonglou Saponin VII actively induces programmed cell death (PCD) in cancer cells, primarily through apoptosis and pyroptosis, thereby eliminating potentially harmful cells. nih.govnih.gov

Apoptosis, a form of programmed cell death characterized by distinct morphological changes like membrane blebbing and DNA fragmentation, is a key mechanism of Chonglou Saponin VII's anticancer activity. nih.gov The compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway in several cancer cell types. nih.govnih.gov

In human cervical cancer HeLa cells, treatment with Chonglou Saponin VII leads to an increased expression of pro-apoptotic proteins such as cleaved caspase-3, cleaved caspase-9, and Bax, while simultaneously decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govspringermedizin.denih.gov This shift in the balance of apoptosis-regulating proteins indicates the activation of the mitochondrial apoptotic pathway. medchemexpress.comnih.gov Similar caspase-dependent apoptosis has been observed in breast cancer cells following treatment. nih.govresearchgate.net In adriamycin-resistant leukemia cells (K562/ADR), the compound triggers apoptosis by attenuating the mitochondrial membrane potential and increasing levels of Bax and cytochrome c. medchemexpress.com

Beyond apoptosis, Chonglou Saponin VII can induce pyroptosis, a highly inflammatory form of programmed cell death mediated by the gasdermin (GSDM) family of proteins. nih.govresearchgate.net This pathway represents a novel direction in cancer therapy. nih.gov

In pancreatic ductal adenocarcinoma (PDAC) cells, Chonglou Saponin VII induces pyroptosis through a Caspase-3/Gasdermin E (GSDME) dependent mechanism. nih.gov The process is initiated by an accumulation of intracellular reactive oxygen species (ROS), which stimulates the pro-apoptotic protein Bax. nih.gov This activation leads to the cleavage and activation of Caspase-3, which in turn cleaves GSDME. nih.govresearchgate.net The N-terminal fragment of GSDME then forms pores in the cell membrane, leading to cell swelling and lysis. nih.govfrontiersin.org Notably, in cells where GSDME is knocked down, Chonglou Saponin VII-induced cell death shifts from pyroptosis to apoptosis, highlighting the central role of GSDME in this process. nih.govresearchgate.net

Modulation of Chemotherapy Resistance

The development of multidrug resistance (MDR) is a major obstacle in cancer treatment. nih.gov Chonglou Saponin VII has demonstrated the ability to reverse or modulate chemoresistance in various cancer models, making it a promising candidate for combination therapies. ijbs.comnih.gov

In adriamycin-resistant breast cancer cells (MCF-7/ADR), Chonglou Saponin VII sensitizes the cells to the cytotoxic effects of adriamycin. nih.gov It achieves this by downregulating the expression of Multidrug Resistance Protein 1 (MDR1), which encodes the drug efflux pump P-glycoprotein (P-gp). nih.gov Its inhibitory effect on P-gp has also been noted in adriamycin-resistant leukemia cells (K562/ADR). medchemexpress.comsemanticscholar.org

Furthermore, Chonglou Saponin VII can overcome resistance to PARP inhibitors (PARPi) in ovarian cancer. ijbs.com It accomplishes this by modulating tumor angiogenesis and glycolysis. ijbs.com The compound directly interacts with the retinoic acid receptor-related orphan receptor alpha (RORα), which in turn affects the extracellular matrix 1 (ECM1)/vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, thereby reversing PARPi resistance. ijbs.com

| Cancer Type | Resistant Cell Line | Chemotherapeutic Agent | Mechanism of Action | Reference |

|---|---|---|---|---|

| Breast Cancer | MCF-7/ADR | Adriamycin (Doxorubicin) | Downregulates MDR1 expression, sensitizing cells to adriamycin. | nih.gov |

| Leukemia | K562/ADR | Adriamycin (Doxorubicin) | Inhibits P-glycoprotein (P-gp) function. | medchemexpress.comsemanticscholar.org |

| Ovarian Cancer | SKOV3/R, HEY/R | PARP Inhibitors | Reverses resistance by modulating the RORα/ECM1/VEGFR2 signaling axis. | ijbs.com |

Anti-angiogenic Effects

The primary anti-angiogenic mechanism of Chonglou Saponin VII is linked to its ability to regulate the RORα/ECM1/VEGFR2 signaling axis, as demonstrated in models of PARP inhibitor-resistant ovarian cancer. ijbs.com By targeting this pathway, it can effectively inhibit glucose metabolism and angiogenesis in resistant cancer cells. ijbs.com The inhibition of VEGFR2, a key receptor in the vascular endothelial growth factor (VEGF) signaling pathway, is a critical step in preventing the proliferation and migration of endothelial cells that form new blood vessels. ijbs.commdpi.com Saponins (B1172615), as a class, are known to inhibit angiogenesis mediators including VEGF/VEGFR2 and hypoxia-inducible factor 1-α (HIF-1α). mdpi.com

Anti-metastatic Potential

Metastasis remains a primary cause of mortality in cancer patients, making the identification of anti-metastatic agents a critical goal in oncology research. nih.gov Chonglou Saponin VII has demonstrated notable potential in inhibiting the metastatic cascade in various cancer types.

Research on human metastatic colorectal cancer (CRC) cell lines, SW620 and LoVo, revealed that Chonglou Saponin VII significantly curtails their metastatic capabilities. nih.gov The compound was shown to suppress cell viability, attachment, migration, and invasion in a concentration-dependent manner. nih.gov A key mechanism underlying this effect is the downregulation of the expression and activity of matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9). nih.gov These enzymes are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis. semanticscholar.org

Further studies have corroborated these findings in other cancers. Chonglou Saponin VII has been found to inhibit the migration and invasion of human A549 lung cancer cells and osteosarcoma cells, also through the inhibition of MMP-2 and MMP-9 production. cjnmcpu.com Its anti-metastatic effects have also been noted in breast cancer cells. researchgate.net Beyond its impact on MMPs, Chonglou Saponin VII may also target other signaling pathways involved in metastasis. For instance, in certain resistant cancer cell lines, it has been suggested to inhibit the Ras signaling pathway, which is a critical driver of cancer spread. semanticscholar.orgcjnmcpu.com

Table 1: Summary of Anti-metastatic Research Findings for Chonglou Saponin VII

| Cancer Type | Cell Line(s) | Observed Effects | Key Molecular Targets/Pathways |

|---|---|---|---|

| Colorectal Cancer | SW620, LoVo | Suppressed viability, attachment, migration, and invasion. nih.gov | Downregulation of MMP-2 and MMP-9. nih.gov Inhibition of the Ras pathway. semanticscholar.org |

| Lung Cancer | A549 | Inhibited migration and invasion. cjnmcpu.com | - |

| Osteosarcoma | - | Suppressed migration and invasion. cjnmcpu.com | Inhibition of MMP-2 and MMP-9. cjnmcpu.com |

Anti-inflammatory Properties

Chonglou Saponin VII exhibits significant anti-inflammatory properties, which have been investigated in the context of chronic inflammatory diseases such as psoriasis and rheumatoid arthritis.

In a murine model of psoriasis, treatment with Chonglou Saponin VII led to a reduction in skin lesion severity, decreased epidermal thickness, and lowered expression of inflammatory factors. nih.gov The mechanism appears to involve the suppression of the STAT3/NF-κB signaling pathway, a central regulator of inflammatory responses. nih.gov Furthermore, the compound was found to modulate pyroptosis—a highly inflammatory form of programmed cell death—by reducing the expression of key components of the inflammasome, including NLRP3, Caspase-1, and Gasdermin D (GSDMD), and decreasing the secretion of pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). nih.gov

In the context of rheumatoid arthritis, Chonglou Saponin VII has been shown to alleviate symptoms in adjuvant-induced arthritis rat models. dntb.gov.ua It effectively suppresses the production of key inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β. researchgate.netdntb.gov.ua This anti-inflammatory action is achieved by inhibiting the proliferation of rheumatoid arthritis fibroblast-like synoviocytes and regulating the JNK and p38 MAPK signaling pathways. researchgate.netdntb.gov.ua

Table 2: Summary of Anti-inflammatory Research Findings for Chonglou Saponin VII

| Disease Model | Key Findings | Implicated Pathways/Molecules |

|---|---|---|

| Psoriasis (murine model) | Reduced skin lesion severity and epidermal thickness. nih.gov | Suppression of STAT3/NF-κB signaling. nih.gov Inhibition of NLRP3 inflammasome and pyroptosis (↓ Caspase-1, GSDMD, IL-1β, IL-18). nih.gov |

Immunomodulatory Effects

The therapeutic potential of Chonglou Saponin VII extends to its ability to modulate the immune system. The source plant of the compound, Paris polyphylla (Chonglou), has long been recognized for its immunoregulatory activities. nih.gov

Studies on animal models of rheumatoid arthritis have shown that Chonglou Saponin VII can reduce the spleen and thymus indices, suggesting an effect on primary immune organs. dntb.gov.ua Saponins as a class of compounds are known to regulate both innate and adaptive immune responses. mdpi.com They can enhance the activity of various immune cells, including macrophages and natural killer (NK) cells, and promote the maturation of dendritic cells, which are critical for initiating antigen-specific immune responses. mdpi.com While the precise molecular mechanisms for Chonglou Saponin VII are still under investigation, its demonstrated anti-inflammatory and anti-cancer effects are believed to be partly mediated by its interaction with the immune system. dntb.gov.uanih.gov

Other Investigated Biological Activities

Pharmacological studies indicate that extracts from Chonglou possess a range of medicinal properties, including cardiovascular effects. nih.gov Saponins, in general, have been investigated for their cardioprotective potential, with some demonstrating the ability to protect against ischemia-reperfusion injury and drug-induced cardiotoxicity. researchgate.netnih.gov However, specific research detailing the direct cardioprotective mechanisms of Chonglou Saponin VII is limited.

Saponins derived from various plants have shown promise as antiviral agents. mdpi.com Certain saponins have been found to inhibit viral entry into host cells by blocking the fusion between the viral envelope and the cell membrane. news-medical.net While the broader class of saponins is recognized for having antiviral potential, specific studies focusing on the antiviral activity of Chonglou Saponin VII are not extensively detailed in current literature.

A significant finding in the anti-cancer research of Chonglou Saponin VII (also known as Dioscin) is its ability to modulate tumor cell metabolism. researchgate.netmdpi.com Cancer cells often exhibit altered metabolism, characterized by an increased rate of glycolysis even in the presence of oxygen (the Warburg effect), to support rapid proliferation. wustl.edu

Chonglou Saponin VII has been shown to inhibit glycolysis in human colorectal adenocarcinoma cells (including HT-29 and HCT-116 lines). mdpi.com The mechanism involves the suppression of Hexokinase 2 (HK2), a key enzyme in the glycolytic pathway. This suppression is achieved by promoting the ubiquitination and subsequent degradation of the c-Myc oncoprotein, which is a known transcriptional regulator of HK2. mdpi.com By disrupting this metabolic pathway, Chonglou Saponin VII can inhibit cancer cell growth and promote apoptosis. mdpi.com This is supported by broader findings that saponins from Rhizoma paridis can modulate both glycolysis and lipid metabolism as part of their anti-cancer effects. frontiersin.org

Table of Mentioned Compounds

| Compound/Protein Name | Abbreviation |

|---|---|

| Chonglou Saponin VII | PS VII |

| Dioscin | - |

| Matrix Metalloproteinase-2 | MMP-2 |

| Matrix Metalloproteinase-9 | MMP-9 |

| Signal Transducer and Activator of Transcription 3 | STAT3 |

| Nuclear Factor kappa B | NF-κB |

| NLR Family Pyrin Domain Containing 3 | NLRP3 |

| Gasdermin D | GSDMD |

| Interleukin-1β | IL-1β |

| Interleukin-6 | IL-6 |

| Interleukin-18 | IL-18 |

| Tumor Necrosis Factor-alpha | TNF-α |

| c-Jun N-terminal Kinases | JNK |

| Mitogen-Activated Protein Kinases | MAPK |

Mechanisms of Action of Chonglou Saponin Vii at the Cellular and Molecular Level

Cellular Homeostasis and Death Pathway Modulation

Chonglou Saponin (B1150181) VII disrupts the delicate balance of cellular homeostasis, pushing pathological cells towards programmed cell death pathways. It achieves this by inducing apoptosis, autophagy, and modulating the cell cycle, thereby inhibiting the uncontrolled proliferation characteristic of cancer cells. springermedizin.de

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells. Chonglou Saponin VII has been shown to be a potent inducer of apoptosis in various cancer cell lines through several interconnected mechanisms. nih.govnih.gov

The intrinsic pathway of apoptosis, also known as the mitochondrial pathway, is a key target of Chonglou Saponin VII. A critical event in this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov Research has demonstrated that Chonglou Saponin VII treatment leads to a significant attenuation of the mitochondrial membrane potential in cancer cells. nih.gov This depolarization of the mitochondrial membrane is a crucial early step that commits the cell to apoptosis. For instance, in adriamycin-resistant human leukemia cells (K562/ADR), treatment with Chonglou Saponin VII was found to attenuate the mitochondrial membrane potential. nih.gov This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm. mdpi.com

The commitment to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Chonglou Saponin VII modulates the expression of these key regulatory proteins to favor cell death. springermedizin.de

Studies have consistently shown that Chonglou Saponin VII upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, facilitating the release of Cytochrome c into the cytosol. nih.govmdpi.com

Once in the cytosol, Cytochrome c participates in the formation of the apoptosome, which in turn activates initiator caspases, such as Caspase-9. springermedizin.de Activated Caspase-9 then cleaves and activates executioner caspases, most notably Caspase-3. springermedizin.denih.gov The activation of Caspase-3 is a central event in the apoptotic cascade, leading to the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP-1). nih.gov The cleavage of PARP-1 is a hallmark of apoptosis and is crucial for preventing DNA repair and facilitating cellular disassembly. nih.gov Treatment with Chonglou Saponin VII has been shown to increase the levels of cleaved Caspase-9, cleaved Caspase-3, and cleaved PARP-1 in various cancer cell lines, confirming the activation of this signaling cascade. nih.govnih.gov

Table 1: Effect of Chonglou Saponin VII on Apoptosis-Related Protein Expression

| Cell Line | Treatment Condition | Bax Expression | Bcl-2 Expression | Cleaved Caspase-9 | Cleaved Caspase-3 | Cleaved PARP-1 | Cytochrome c Release | Reference |

|---|---|---|---|---|---|---|---|---|

| HeLa (Cervical Cancer) | 0.8, 1.6, or 2.4 μM for 24h | Increased | Decreased | Increased | Increased | Not Specified | Not Specified | nih.gov |

| K562/ADR (Leukemia) | Not Specified | Increased | Decreased | Decreased (pro-caspase) | Decreased (pro-caspase) | Decreased (pro-PARP-1) | Increased | nih.gov |

| MDA-MB-231, MDA-MB-436, MCF-7 (Breast Cancer) | 1.2–1.8 μM | Not Specified | Not Specified | Not Specified | Increased | Increased | Not Specified | nih.gov |

| BxPC-3, PANC-1, Capan-2 (Pancreatic Cancer) | Not Specified | Increased | Not Specified | Increased | Increased | Increased | Not Specified |

In addition to apoptosis, recent studies have revealed that Chonglou Saponin VII can induce another form of programmed cell death known as pyroptosis. This inflammatory form of cell death is dependent on the activation of caspases and the cleavage of Gasdermin E (GSDME).

In pancreatic ductal adenocarcinoma (PDAC) cells, Chonglou Saponin VII treatment was found to induce the cleavage of GSDME, a process mediated by activated Caspase-3. The cleavage of GSDME generates a pore-forming N-terminal fragment that translocates to the plasma membrane, leading to cell swelling, lysis, and the release of inflammatory cellular contents. frontiersin.orgarvojournals.org This activation of the Caspase-3/GSDME pathway represents a novel mechanism by which Chonglou Saponin VII exerts its anticancer effects. Knockdown of GSDME in PDAC cells shifted the mode of cell death from pyroptosis to apoptosis, highlighting the crucial role of GSDME in this process.

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context. Chonglou Saponin VII has been shown to induce autophagy in several types of cancer cells, and this process appears to contribute to its anti-proliferative effects. nih.govnih.gov

In breast cancer cells, Chonglou Saponin VII treatment was found to induce autophagy and promote autophagic flux. nih.gov The underlying mechanism involves the activation of the Hippo signaling pathway, a key regulator of organ size and cell proliferation. nih.govresearchgate.net Specifically, Chonglou Saponin VII was shown to activate LATS1, an upstream effector of the transcriptional co-activator Yes-associated protein (YAP). nih.gov This leads to the decreased expression and nuclear translocation of YAP, which in turn attenuates its inhibitory effect on autophagy. nih.govresearchgate.net

Furthermore, Chonglou Saponin VII has been identified as a direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. cjnmcpu.comcjnmcpu.com In non-small-cell lung cancer cells, Chonglou Saponin VII-induced autophagy was mediated by the activation of AMPK and the subsequent inhibition of the mTOR signaling pathway. cjnmcpu.com

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Dysregulation of the cell cycle is a hallmark of cancer. Chonglou Saponin VII has been demonstrated to interfere with cell cycle progression, inducing arrest at various phases, thereby inhibiting cancer cell proliferation. springermedizin.denih.gov

Research has shown that Chonglou Saponin VII can induce cell cycle arrest at the G0/G1, S, and G2/M phases, depending on the cell type and experimental conditions. nih.govresearchgate.netresearchgate.net

G0/G1 Phase Arrest: In adriamycin-resistant human leukemia cells (K562/ADR), Chonglou Saponin VII was found to significantly suppress cell proliferation by inducing cell cycle arrest in the G0/G1 phase. nih.gov This arrest was associated with a notable decrease in the expression of key G1 phase regulatory proteins, including Cyclin D1, Cyclin B1, CDK2, CDK4, and CDK6. nih.gov

S Phase Arrest: In human erythroleukemia (HEL) cells, treatment with Chonglou Saponin VII led to cell cycle arrest in the S phase. nih.govresearchgate.net

G2/M Phase Arrest: Studies on other saponins (B1172615) from the Paris genus, such as Paris saponin I, have shown the ability to induce G2/M phase arrest in non-small cell lung cancer cells. researchgate.net This suggests that G2/M arrest may also be a mechanism of action for Chonglou Saponin VII in certain contexts. The arrest at this phase is often associated with alterations in the levels of proteins like Cyclin B1 and Cdc2. frontiersin.orgfrontiersin.org

Table 2: Modulation of Cell Cycle Progression by Chonglou Saponin VII

| Cell Line | Cell Cycle Phase Arrest | Key Modulated Proteins | Reference |

|---|---|---|---|

| K562/ADR (Leukemia) | G0/G1 | Cyclin B1/D1, CDK2/4/6 (decreased) | nih.gov |

| HEL (Erythroleukemia) | S | Not Specified | nih.govresearchgate.net |

| HeLa (Cervical Cancer) | G0/G1 | Not Specified | researchgate.net |

Signaling Pathway Interventions

PI3K/AKT/MAPK Signaling Cascade Modulation

Chonglou Saponin VII has been shown to modulate the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT)/Mitogen-activated protein kinase (MAPK) signaling cascade, a critical pathway in cell survival and proliferation. nih.govresearchgate.net In adriamycin (ADR)-resistant human hepatocellular carcinoma (HepG2/ADR) cells, Chonglou Saponin VII was found to enhance sensitivity to ADR by inhibiting this pathway. nih.govresearchgate.net Treatment with Chonglou Saponin VII led to a dose-dependent increase in the proliferation inhibitory rate and a decrease in the IC50 value of ADR in HepG2/ADR cells. nih.gov This sensitization was associated with the downregulation of proteins involved in the PI3K/AKT/MAPK pathway. nih.govresearchgate.net

Furthermore, the combination of Chonglou Saponin VII with a PI3K/AKT inhibitor (LY294002) or a p38 inhibitor (SB203580) further decreased the viability of HepG2/ADR cells and induced apoptosis. nih.gov This suggests that the reversal of drug resistance by Chonglou Saponin VII is, at least in part, mediated through the suppression of the PI3K/AKT/MAPK signaling pathway. nih.gov

Table 1: Effect of Chonglou Saponin VII on ADR-Resistant HepG2 Cells

| Treatment | Effect on Cell Viability | Effect on Apoptosis | Key Protein Expression Changes |

| Chonglou Saponin VII | Increased proliferation inhibitory rate | Increased | Downregulation of PI3K/AKT/MAPK pathway proteins |

| Chonglou Saponin VII + ADR | Decreased IC50 of ADR | Increased | Downregulation of drug-resistance genes |

| Chonglou Saponin VII + ADR + LY294002/SB203580 | Further decreased cell viability | Further increased | Further suppression of PI3K/AKT/MAPK pathway |

P-glycoprotein (P-gp) Inhibition

A key mechanism of multidrug resistance in cancer cells is the overexpression of efflux pumps like P-glycoprotein (P-gp). Current time information in CN. Chonglou Saponin VII has been demonstrated to inhibit the function and expression of P-gp. nih.govCurrent time information in CN. In adriamycin-resistant human leukemia cells (K562/ADR), Chonglou Saponin VII was found to downregulate the expression of P-gp. Current time information in CN. This inhibition of P-gp leads to an increased intracellular accumulation of chemotherapeutic drugs, thereby enhancing their cytotoxic effects. nih.gov

In HepG2/ADR cells, treatment with Chonglou Saponin VII resulted in enhanced ADR accumulation and decreased expression of drug-resistant genes, including P-gp. nih.gov This effect contributes to the reversal of ADR resistance and highlights the potential of Chonglou Saponin VII in overcoming chemotherapy failure due to P-gp overexpression. nih.govCurrent time information in CN.

GSK-3β/β-catenin Signaling Pathway Regulation

Recent research has indicated that Chonglou Saponin VII can regulate the Glycogen Synthase Kinase-3β (GSK-3β)/β-catenin signaling pathway, albeit indirectly as part of a larger signaling axis. nih.gov In the context of PARP inhibitor-resistant ovarian cancer, Chonglou Saponin VII was found to interfere with the VEGFR2/FAK/AKT/GSK3β signaling pathway. nih.gov This interference is initiated by the binding and stabilization of Retinoid-related orphan receptor alpha (RORα) by Chonglou Saponin VII, which subsequently inhibits Extracellular Matrix Protein 1 (ECM1). nih.gov

While the direct interaction with GSK-3β is part of a more complex mechanism, this finding suggests that Chonglou Saponin VII can influence the GSK-3β/β-catenin pathway, which is crucial for various cellular processes, including cell proliferation and differentiation. The modulation of this pathway contributes to the ability of Chonglou Saponin VII to reverse resistance to PARP inhibitors. nih.gov

Hippo Pathway Activation

Chonglou Saponin VII has been identified as a novel and direct activator of the Hippo signaling pathway. mdpi.comnih.gov This pathway plays a crucial role in controlling organ size and suppressing tumor growth by regulating cell proliferation and apoptosis. The core of the Hippo pathway involves a kinase cascade that ultimately phosphorylates and inactivates the transcriptional co-activators Yes-associated protein (YAP) and transcriptional co-activator with PDZ-binding motif (TAZ). mdpi.com

In human breast cancer cell lines (MDA-MB-231, MDA-MB-436, and MCF-7), Chonglou Saponin VII was shown to inhibit proliferation and induce apoptosis in a concentration-dependent manner. nih.gov Mechanistically, it promotes the binding of LATS1 with MST2 and MOB1, leading to the activation of LATS1. mdpi.com Activated LATS1 then phosphorylates and inactivates YAP, preventing its nuclear translocation and subsequent transcriptional activation of pro-proliferative and anti-apoptotic genes. mdpi.comnih.gov This activation of the Hippo pathway by Chonglou Saponin VII also leads to the induction of autophagy. mdpi.comnih.gov

Table 2: IC50 Values of Chonglou Saponin VII in Breast Cancer Cell Lines

| Cell Line | IC50 (μM) |

| MDA-MB-231 | 3.16 |

| MDA-MB-436 | 3.45 |

| MCF-7 | 2.86 |

RORα/ECM1/VEGFR2 Signaling Axis Regulation

Chonglou Saponin VII has been found to regulate the RORα/ECM1/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling axis, which is implicated in tumor angiogenesis and glycolysis. nih.govmdpi.com In PARP inhibitor-resistant ovarian cancer, Chonglou Saponin VII was shown to bind to and stabilize the expression of RORα. nih.govmdpi.com

The stabilization of RORα leads to the inhibition of ECM1. nih.govmdpi.com This, in turn, interferes with the VEGFR2/FAK/AKT/GSK3β signaling pathway. nih.gov By modulating this axis, Chonglou Saponin VII can hinder glycolysis and angiogenesis in cancer cells, thereby reversing resistance to PARP inhibitors and demonstrating a synergistic therapeutic effect when combined with them. nih.govmdpi.com

NF-κB and STAT3 Signaling Pathway Modulation

Chonglou Saponin VII has demonstrated the ability to modulate the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, which are critical in inflammation and cancer. nih.gov In the context of psoriasiform inflammation, Chonglou Saponin VII was shown to attenuate the inflammatory response by targeting the STAT3/NF-κB signaling cascade. nih.gov

This modulation leads to anti-inflammatory and anti-proliferative effects. nih.gov The compound was found to inhibit the hyperproliferation of HaCaT cells, regulate the cell cycle, and induce apoptosis. Mechanistically, it is suggested that Chonglou Saponin VII may suppress the STAT3/NF-κB signaling pathway, thereby modulating pyroptotic cell death and ameliorating psoriasis symptoms. nih.gov

NF-κB/MMP-9/VEGF Signaling Pathway Downregulation

Chonglou Saponin VII, also known as Paris Saponin VII, has been identified as an inhibitor of signaling pathways crucial to cancer progression, notably the NF-κB/MMP-9/VEGF axis. The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of immune and inflammatory responses, and its dysregulation is linked to cell proliferation and apoptosis nih.gov. In an inactive state, NF-κB is held in the cytoplasm; upon activation, it translocates to the nucleus and promotes the transcription of various target genes, including those involved in angiogenesis and metastasis, such as matrix metalloproteinase-9 (MMP-9) and vascular endothelial growth factor (VEGF) nih.govnih.gov.

Research demonstrates that Chonglou Saponin VII can suppress the NF-κB signaling pathway nih.govresearchgate.net. This inhibitory action is significant because the activation of NF-κB is directly linked to the expression and secretion of both MMP-9 and VEGF nih.gov. MMPs are a family of enzymes that degrade the extracellular matrix, a key step in angiogenesis and tumor cell invasion frontiersin.org. Specifically, MMP-9 plays a well-documented role in the "angiogenic switch" during cancer progression, partly by releasing VEGF from the extracellular matrix frontiersin.org. VEGF, in turn, is a potent proangiogenic factor that stimulates the formation of new blood vessels, which are essential for tumor growth and metastasis nih.gov.

By downregulating the NF-κB pathway, Chonglou Saponin VII effectively reduces the downstream expression and activity of both MMP-9 and VEGF. Studies have shown that inhibiting NF-κB activity leads to a significant reduction in the expression of MMP-9 and VEGF at both the transcriptional and protein levels nih.gov. Therefore, the action of Chonglou Saponin VII on NF-κB initiates a cascade that curtails the tumor's ability to remodel the extracellular matrix and form new blood vessels, thereby inhibiting key processes in tumor invasion and metastasis frontiersin.orge-century.us.

| Target Molecule | Function in Cancer Progression | Reported Effect of Chonglou Saponin VII |

|---|---|---|

| NF-κB (Nuclear Factor-kappa B) | Transcription factor that promotes inflammation, cell survival, and expression of MMP-9 and VEGF. nih.govnih.gov | Suppression/Inhibition of the signaling pathway. nih.govresearchgate.net |

| MMP-9 (Matrix Metalloproteinase-9) | Degrades the extracellular matrix, facilitating invasion and releasing VEGF. frontiersin.org | Modulates/Reduces production. e-century.us |

| VEGF (Vascular Endothelial Growth Factor) | Stimulates angiogenesis (new blood vessel formation) to supply tumors. nih.gov | Downregulated as a consequence of NF-κB and MMP-9 inhibition. nih.gov |

Inhibition of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, acquiring a migratory and invasive mesenchymal phenotype. This transition is a critical event in cancer metastasis e-century.us. Chonglou Saponin VII has been shown to inhibit EMT, thereby suppressing the migration and invasion of cancer cells e-century.us.

The mechanism of this inhibition involves the modulation of key protein markers that characterize the EMT process. Research on ovarian cancer cells demonstrated that treatment with Chonglou Saponin VII leads to a dose-dependent up-regulation of the epithelial marker E-cadherin and a concurrent down-regulation of the mesenchymal markers N-cadherin and vimentin (B1176767) e-century.us. E-cadherin is a crucial protein for maintaining tight junctions between epithelial cells, and its loss is a hallmark of EMT. Conversely, the acquisition of N-cadherin and vimentin expression is characteristic of the mesenchymal state, which is associated with increased cell motility and invasiveness e-century.us.

Further investigation into the molecular pathways has revealed that the inhibitory effect of Chonglou Saponin VII on EMT is mediated through the GSK-3β/β-catenin signaling pathway e-century.us. Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase that plays a role in various cellular functions. Chonglou Saponin VII was found to activate GSK-3β, which in turn inhibits the expression and nuclear translocation of β-catenin. The inhibition of this pathway by a specific GSK-3β inhibitor was shown to reverse the effects of Chonglou Saponin VII on EMT markers, confirming the pathway's critical role e-century.us. By modulating this pathway, Chonglou Saponin VII effectively reverses the EMT phenotype, reduces the invasive capacity of cancer cells, and highlights its potential as an anti-metastatic agent e-century.us.

| EMT Marker | Cellular Function | Phenotype | Effect of Chonglou Saponin VII Treatment |

|---|---|---|---|

| E-cadherin | Maintains cell-cell adhesion in epithelial tissues. | Epithelial | Up-regulated in a dose-dependent manner. |

| N-cadherin | Promotes cell migration and invasion. | Mesenchymal | Down-regulated in a dose-dependent manner. |

| Vimentin | Intermediate filament protein involved in cell motility. | Mesenchymal | Down-regulated in a dose-dependent manner. |

In Vitro Research Methodologies and Findings for Chonglou Saponin Vii

Cell Line Models Utilized in Research

In vitro research on Chonglou Saponin (B1150181) VII has employed a diverse array of cell lines to understand its cellular mechanisms and potential therapeutic applications. These models include various cancer cell lines and, to a lesser extent, normal cell lines, allowing for the assessment of both its cytotoxic effects on malignant cells and its relative toxicity to non-cancerous cells.

Cancer Cell Lines

Numerous cancer cell lines have been utilized to study the effects of Chonglou Saponin VII. These include drug-resistant lines to investigate its potential in overcoming chemoresistance.

Commonly studied cancer cell lines include:

K562/ADR (adriamycin-resistant human leukemia cells) medchemexpress.comchemicalbook.com

HepG2/ADR (doxorubicin-resistant HepG2 human liver cancer cells) caymanchem.comresearchgate.net

MDA-MB-231 (human breast cancer cells) caymanchem.com

MDA-MB-436 (human breast cancer cells) caymanchem.com

MCF-7 (human breast cancer cells) caymanchem.comambeed.cndovepress.com

HeLa (human cervical cancer cells) springermedizin.denih.govnih.gov

SKOV3 (human ovarian cancer cells) ijbs.com

SKOV3/DDP (cisplatin-resistant human ovarian cancer cells) chemfaces.com

A549 (human non-small cell lung carcinoma cells) researchgate.netpsu.eduspandidos-publications.com

SMMC-7721 (human hepatocellular carcinoma cells)

SK-HEP-1 (human liver cancer cells)

BxPC-3 (human pancreatic cancer cells)

HEY (human ovarian cancer cells) ijbs.com

These cell lines represent a variety of cancer types, including leukemia, liver cancer, breast cancer, cervical cancer, ovarian cancer, and lung cancer, providing a broad scope for evaluating the anti-cancer potential of Chonglou Saponin VII.

Normal Cell Lines

To assess the selectivity of Chonglou Saponin VII towards cancer cells, studies have also included normal cell lines.

Examples of normal cell lines used in research are:

End1/E6E7 (normal human cervical epithelial cells) nih.gov

HL-7702 (normal human hepatocytes) mdpi.comnih.gov

HepaRG (human hepatic progenitor cells, used as a model for normal hepatocytes) mdpi.comnih.gov

Research indicates that Chonglou Saponin VII may exhibit selective toxicity towards cancer cells compared to certain normal cell lines. For instance, in one study, Paris saponin VII showed no obvious growth-inhibiting effect on the normal cervical epithelial cell line End1/E6E7 even at high concentrations, while effectively inhibiting the growth of HeLa cervical cancer cells. nih.gov Similarly, studies comparing its effects on HepaRG and HL-7702 cells with cancer cells have been conducted to understand its hepatocellular toxicity. mdpi.comnih.gov

Cellular Assays for Biological Activity Evaluation

To quantify and characterize the effects of Chonglou Saponin VII on cell behavior, various cellular assays are employed. These assays provide insights into its impact on fundamental cellular processes.

Cell Viability and Proliferation Assays

Cell viability and proliferation assays are commonly used to determine the cytotoxic effects of Chonglou Saponin VII and its ability to inhibit cell growth.

Widely used assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. springermedizin.denih.govnih.govchemfaces.compsu.edumdpi.com

CCK8 (Cell Counting Kit-8) assay. ijbs.com

EdU (5-ethynyl-2′-deoxyuridine) assay. springermedizin.denih.govnih.gov

These assays measure metabolic activity or DNA synthesis as indicators of viable and proliferating cells. Studies have shown that Chonglou Saponin VII inhibits cell proliferation in a concentration-dependent manner in various cancer cell lines. chemicalbook.comspringermedizin.denih.govnih.govchemfaces.com For example, Paris saponin VII decreased the cell viability of HeLa cells in a concentration-dependent manner, with an IC₅₀ value of 2.62 ± 0.11 μM after 24 hours of treatment. nih.govnih.gov In SKOV3/DDP cells, the inhibition rate of cell proliferation increased with rising drug concentration and was significantly improved at 48 hours versus 24 hours. chemfaces.com Chonglou Saponin VII has also been shown to inhibit the proliferation of drug-resistant cell lines such as K562/ADR and HepG2/ADR. caymanchem.commedchemexpress.comchemicalbook.comresearchgate.net

Data from cell viability assays can be presented in tables to show the effect of different concentrations of Chonglou Saponin VII on the survival rate of various cell lines.

| Cell Line | Assay | Treatment Time | IC₅₀ (µM) | Source |

| HeLa | MTT | 24 hours | 2.62 ± 0.11 | nih.govnih.gov |

| K562/ADR | - | - | Dose-dependent | medchemexpress.comchemicalbook.com |

| HepG2 | - | - | 1.98 | caymanchem.com |

| HepG2/ADR | - | - | 2.97 | caymanchem.com |

| MDA-MB-231 | - | - | 3.16 | caymanchem.com |

| MDA-MB-436 | - | - | 3.45 | caymanchem.com |

| MCF-7 | - | - | 2.86 | caymanchem.com |

| SKOV3/DDP | MTT | 24/48 hours | Dose/Time-dep. | chemfaces.com |

| A549 | - | 24 hours | 0.41 ± 0.10 | spandidos-publications.com |

| HepaRG | MTT | 24 hours | Varied | mdpi.com |

| HL-7702 | MTT | 24 hours | Varied | mdpi.com |

| SKOV3 PARPi-R | CCK8 | - | Dose-dependent | ijbs.com |

| HEY PARPi-R | CCK8 | - | Dose-dependent | ijbs.com |

Apoptosis and Necrosis Detection

Apoptosis (programmed cell death) is a key mechanism by which many anti-cancer agents exert their effects. Assays are used to detect and quantify apoptotic and necrotic cells.

Common methods include:

Flow Cytometry (often with Annexin V/PI staining) nih.govnih.govchemfaces.compsu.edunih.gov

Hoechst 33342 Staining chemfaces.comresearchgate.net

DAPI (4',6-diamidino-2-phenylindole) Staining mdpi.com

Studies have shown that Chonglou Saponin VII induces apoptosis in various cancer cell lines. medchemexpress.commedchemexpress.comchemicalbook.comdovepress.comspringermedizin.denih.govnih.govchemfaces.compsu.eduspandidos-publications.comnih.govresearchgate.net For instance, flow cytometric analysis revealed that Paris saponin VII increased the apoptosis of HeLa cells in a concentration-dependent manner. nih.govnih.gov In HepG2 cells, Polyphyllin VII (Chonglou Saponin VII) induced apoptosis and necrosis, with the percentage of apoptotic cells increasing with concentration. researchgate.net In SKOV3/DDP cells, treatment with Chonglou Saponin VII significantly increased the ratio of early apoptotic cells compared to the control group. chemfaces.com Chonglou Saponin VII-induced apoptosis in K562/ADR cells is associated with changes in the expression of apoptosis-related proteins like Bax, cytochrome c, Bcl-2, caspase-3, caspase-9, and PARP-1. medchemexpress.commedchemexpress.comchemicalbook.com It has been suggested that Chonglou Saponin VII may induce apoptosis through intrinsic apoptotic pathways. nih.govnih.gov

Data on the percentage of apoptotic cells at different concentrations can be presented in tables.

| Cell Line | Detection Method | Treatment Time | Concentration (µM) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Source |

| HeLa | Flow Cytometry | - | Concentration-dep. | Increased | - | nih.govnih.gov |

| HepG2 | Hoechst/Annexin-V/PI | 24 hours | 0.88 | 13.3 | - | researchgate.net |

| HepG2 | Hoechst/Annexin-V/PI | 24 hours | 1.32 | 19.2 | - | researchgate.net |

| HepG2 | Hoechst/Annexin-V/PI | 24 hours | 1.98 | 40.0 | - | researchgate.net |

| SKOV3/DDP | Flow Cytometry, Hoechst | 24 hours | 50 | Significantly Inc. | - | chemfaces.com |

| SKOV3/DDP | Flow Cytometry, Hoechst | 24 hours | 100 | Significantly Inc. | - | chemfaces.com |

| HepaRG | Annexin-V/PI | 24 hours | 1.25 | 8.13 | 3.53 | nih.gov |

| HepaRG | Annexin-V/PI | 24 hours | 2.5 | 14.93 | 6.13 | nih.gov |

| HepaRG | Annexin-V/PI | 24 hours | 5 | 34.33 | 25.50 | nih.gov |

| HepaRG | Annexin-V/PI | 24 hours | 7.5 | 48.67 | 34.83 | nih.gov |

| K562/ADR | - | - | - | Induced apoptosis | - | medchemexpress.commedchemexpress.comchemicalbook.com |

| A549 | Flow Cytometry | - | - | Induced apoptosis | - | psu.eduspandidos-publications.com |

Cell Cycle Analysis

Cell cycle analysis is performed to determine how Chonglou Saponin VII affects the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Alterations in cell cycle progression can lead to inhibited proliferation and/or apoptosis.

Techniques used for cell cycle analysis include:

Flow Cytometry chemfaces.compsu.edu

Research indicates that Chonglou Saponin VII can induce cell cycle arrest in certain cancer cell lines. medchemexpress.comchemicalbook.comchemfaces.compsu.edu For example, in K562/ADR cells, Paris saponin VII significantly suppresses cell proliferation by inducing cell cycle arrest in the G0/G1 phase. medchemexpress.comchemicalbook.com Studies on A549 non-small cell lung cancer cells treated with Rhizoma Paridis saponins (B1172615) (which contain Paris Saponin VII) showed an accumulation of cells in the G1 phase of the cell cycle. psu.edu Cell cycle analysis using flow cytometry has also been applied to SKOV3/DDP cells treated with Chonglou Saponin VII. chemfaces.com

Data on the percentage of cells in different cell cycle phases after treatment can be presented in tables.

| Cell Line | Method | Treatment Time | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Source |

| K562/ADR | Flow Cytometry | - | - | Increased | Decreased | - | medchemexpress.comchemicalbook.com |

| A549 | Flow Cytometry | - | - | Increased | - | - | psu.edu |

| SKOV3/DDP | Flow Cytometry | - | - | - | - | - | chemfaces.com |

Autophagosome Formation Assays

Chonglou Saponin VII has been shown to induce robust autophagy in adriamycin-resistant human leukemia cells (K562/ADR) medchemexpress.commedchemexpress.com. Autophagy is a cellular process involving the formation of autophagosomes, which are double-membraned vesicles that engulf cytoplasmic components for degradation. Studies indicate that PS VII can increase the conversion of LC3I to LC3II, promote P62 degradation, and lead to the formation of LC3-positive structures or puncta, all of which are indicators of autophagosome formation dovepress.com. This induction of autophagy by PS VII may be mediated through pathways such as the Akt, p38 MAPK, ERK1/2, and JNK pathways dovepress.com. Specifically, PS VII activates JNK1/2 and inhibits Akt, p38 MAPK, and ERK1/2, contributing to the increase in LC3I to LC3II conversion and P62 degradation dovepress.com.

Cellular Migration and Invasion Assays (e.g., Transwell, Wound Healing)

In vitro assays such as wound healing and Transwell assays are commonly used to evaluate the effect of compounds on cellular migration and invasion nih.gov. Chonglou Saponin VII has demonstrated inhibitory effects on the migration and invasion of various cancer cell lines.

In U2OS osteosarcoma cells, treatment with 1 µM PS VII for 24 hours significantly suppressed cell migration in wound healing assays and reduced cell invasion in Transwell assays compared to untreated control cells researchgate.netnih.gov. The suppression of migration was observed as a significant reduction in the healing of the scratch wound researchgate.netnih.gov. Similarly, in Transwell assays, 1 µM PS VII suppressed the invasion of U2OS cells researchgate.net. These inhibitory effects on migration and invasion in osteosarcoma cells may be associated with the downregulation of matrix metalloproteinase (MMP)-2 and MMP-9 production via the p38 MAPK signaling pathway researchgate.netnih.gov.

Chonglou Saponin VII has also shown inhibitory effects on the migration and invasion abilities of PARP inhibitor-resistant ovarian cancer cells (SKOV3 PARPi-R and HEY PARPi-R) ijbs.com. Wound healing and Transwell assays were employed to evaluate these effects ijbs.com. Furthermore, studies on human umbilical vein endothelial cells (HUVECs) have shown that PS VII can inhibit endothelial cell migration and invasion in a dose-dependent manner researchgate.net.

Data from migration and invasion assays can be presented as the percentage of wound closure in wound healing assays or the number of migrated/invaded cells in Transwell assays, often compared to a control group.

Angiogenesis Assays (e.g., Tube Formation)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis ijbs.comnih.gov. The tube formation assay, typically using endothelial cells like HUVECs cultured on a basement membrane matrix (e.g., Matrigel), is a widely used in vitro method to assess angiogenic potential nih.govresearchgate.net.

Chonglou Saponin VII has been found to inhibit tube formation in HUVECs ijbs.comresearchgate.net. In co-culture experiments with HUVECs and PARP inhibitor-resistant ovarian cancer cells (SKOV3 PARPi-R and HEY PARPi-R), PS VII showed a significant inhibitory effect on tube formation in Matrigel ijbs.com. This suggests that PS VII can impede the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis nih.govresearchgate.net. The inhibitory effect of PS VII on tube formation in the context of ovarian cancer cells may involve the regulation of the RORα/ECM1/VEGFR2 signaling axis ijbs.com. Downregulating RORα expression was shown to hinder the inhibitory effect of PS VII on tube formation ijbs.com.

Studies using HUVECs alone have also demonstrated that PS VII can dose-dependently inhibit the vascular structure formation of these cells on matrix glue researchgate.net.

Data from tube formation assays are often quantified by measuring the number of branch sites/nodes , loops/meshes, or the number or length of tubes formed nih.gov.

Colony Formation Assays

Colony formation assays are used to evaluate the long-term proliferation capacity of cancer cells in vitro mdpi.com. This assay assesses the ability of single cells to grow and form colonies.

Chonglou Saponin VII has been shown to suppress colony formation in various cancer cell lines. In PARP inhibitor-resistant ovarian cancer cells (SKOV3 PARPi-R and HEY PARPi-R), PS VII inhibited the proliferation as evidenced by reduced colony formation ijbs.comnih.gov. Colony formation assays further confirmed the inhibitory effect of PS VII on these cells nih.gov. The combination treatment of PS VII and olaparib (B1684210) (a PARP inhibitor) was found to be more effective in inhibiting colony formation in these resistant cell lines compared to individual treatments nih.gov.

PS VII has also been reported to suppress colony formation in human breast cancer cell lines (MDA-MB-231, MDA-MB-436, and MCF-7) researchgate.net. Additionally, a standardized saponin extract from Camellia sinensis flowers, which contains saponins, showed obvious inhibitory effects on colony formation in ovarian cancer cells (A2780/CP70) mdpi.com. While this latter study refers to a saponin extract, it supports the general principle that saponins can inhibit colony formation.

Data from colony formation assays are typically presented as the number of colonies formed in treated groups compared to control groups, often expressed as a percentage of the control mdpi.com.

| Cell Line | PS VII Concentration | Effect on Colony Formation | Reference |

| SKOV3 PARPi-R (Ovarian Cancer) | Various | Inhibitory | ijbs.comnih.gov |

| HEY PARPi-R (Ovarian Cancer) | Various | Inhibitory | ijbs.comnih.gov |

| MDA-MB-231 (Breast Cancer) | Various | Suppressed | researchgate.net |

| MDA-MB-436 (Breast Cancer) | Various | Suppressed | researchgate.net |

| MCF-7 (Breast Cancer) | Various | Suppressed | researchgate.net |

Molecular and Protein Expression Analysis

To understand the mechanisms underlying the observed in vitro effects of Chonglou Saponin VII, researchers commonly employ molecular and protein expression analysis techniques such as Western blotting and quantitative real-time PCR.

Western Blotting for Protein Expression Profiling

Western blotting is a widely used technique to detect and quantify specific proteins in cell lysates. Studies on Chonglou Saponin VII have utilized Western blotting to analyze the expression levels of various proteins involved in processes such as apoptosis, autophagy, migration, invasion, and signaling pathways medchemexpress.comresearchgate.netdovepress.comnih.govresearchgate.netnih.govspringermedizin.deoncotarget.com.

In human cervical cancer Hela cells, PS VII treatment increased the protein expression of cleaved caspase-3, cleaved caspase-9, and Bax, while decreasing the expression of Bcl-2 nih.govspringermedizin.de. These findings suggest that PS VII may induce apoptosis through the intrinsic apoptotic pathway nih.govspringermedizin.de. Western blot analysis confirmed increased cleaved caspase-3 and caspase-9 expression, with no significant effect on cleaved caspase-8 expression nih.govspringermedizin.de.

In adriamycin-resistant human leukemia cells (K562/ADR), PS VII has been shown to attenuate mitochondrial membrane potential, increase the expression of apoptosis-related proteins like Bax and cytochrome c, and decrease the protein expression levels of Bcl-2, caspase-9, caspase-3, PARP-1, and p-Akt medchemexpress.commedchemexpress.com. PS VII also induces autophagy, which is associated with Akt/MAPK signaling medchemexpress.commedchemexpress.com. PS VII inhibits PI3K, Akt, and mTOR in a dose-dependent manner and increases AMPK phosphorylation, which further inhibits mTOR and induces autophagy in HepG-2 cells by modulating the AMPK/mTOR pathway dovepress.com. PS VII activates JNK1/2 and inhibits Akt, p38 MAPK, and ERK1/2, leading to increased LC3I to LC3II conversion and P62 degradation dovepress.com.

In PARP inhibitor-resistant ovarian cancer cells, Western blot has been used to detect the levels of key proteins associated with glycolysis and angiogenesis ijbs.com. Inhibiting RORα expression in PS VII-treated cells altered the levels of proteins related to cell glycolysis, angiogenesis, and metastasis ijbs.com. PS VII may modulate glycolysis and angiogenesis characteristics by regulating RORα ijbs.com. Western blot analysis has also been used to analyze the effect of PS VII and RORα on glycolysis, angiogenesis, and metastasis-related proteins in these cells ijbs.com.

Studies on osteosarcoma cells have used Western blot to detect the expression of matrix metalloproteinase (MMP)-2 and -9, as well as mitogen-activated protein kinase (MAPK) expression following PS VII treatment nih.gov. PS VII was found to downregulate the expression of MMP-2 and -9 and the phosphorylation of p38 MAPKs nih.gov.

In HepG2/ADR cells, Western blotting was used to determine the expressions of drug-resistance-related proteins, apoptosis-related proteins, and PI3K/AKT/MAPK pathway-related proteins researchgate.netresearchgate.net. PS VII treatment led to increased cell apoptosis with upregulated Bax and cleaved caspase-3 and downregulated Bcl-2, as well as inhibition of the PI3K/AKT/MAPK pathway researchgate.netresearchgate.net.

Western blotting has also been applied to study the effects of PS VII on STAT3/NFκB signaling pathway and Caspase-1-induced pyroptosis in HaCaT cells nih.gov. PS VII lowered expression levels of NLRP3, Caspase-1, Gasdermin D (GSDMD), Interleukins (IL)-18, and IL-1β nih.gov.

| Protein | Effect of PS VII Treatment (Selected Examples) | Cell Line(s) | Reference |

| Cleaved Caspase-3 | Increased expression | Hela, K562/ADR, HepG2/ADR | medchemexpress.commedchemexpress.comresearchgate.netnih.govspringermedizin.deresearchgate.net |

| Cleaved Caspase-9 | Increased expression | Hela, K562/ADR | medchemexpress.commedchemexpress.comnih.govspringermedizin.de |

| Bax | Increased expression | Hela, K562/ADR, HepG2/ADR | medchemexpress.commedchemexpress.comresearchgate.netnih.govspringermedizin.deresearchgate.net |

| Bcl-2 | Decreased expression | Hela, K562/ADR, HepG2/ADR | medchemexpress.commedchemexpress.comresearchgate.netnih.govspringermedizin.deresearchgate.net |

| LC3I to LC3II conversion | Increased | K562/ADR, HepG-2 | dovepress.com |

| P62 degradation | Increased | K562/ADR, HepG-2 | dovepress.com |

| MMP-2 | Downregulated expression | U2OS osteosarcoma | nih.gov |

| MMP-9 | Downregulated expression | U2OS osteosarcoma | nih.gov |

| p38 MAPKs (phosphorylated) | Downregulated phosphorylation | U2OS osteosarcoma | nih.gov |

| PI3K | Suppressed expression | HepG2/ADR, HepG-2 | researchgate.netdovepress.comresearchgate.net |

| Akt | Suppressed expression | K562/ADR, HepG2/ADR, HepG-2 | medchemexpress.commedchemexpress.comresearchgate.netdovepress.comresearchgate.net |

| mTOR | Inhibited | HepG-2 | dovepress.com |

| AMPK (phosphorylated) | Increased phosphorylation | HepG-2 | dovepress.com |

| JNK1/2 | Activated | HepG-2 | dovepress.com |

| ERK1/2 | Inhibited | HepG-2 | dovepress.com |

| NLRP3 | Lowered expression | HaCaT | nih.gov |

| Caspase-1 | Lowered expression | HaCaT | nih.gov |

| GSDMD | Lowered expression | HaCaT | nih.gov |

| IL-18 | Lowered expression | HaCaT | nih.gov |

| IL-1β | Lowered expression | HaCaT | nih.gov |

| RORα | Regulated expression | SKOV3 PARPi-R, HEY PARPi-R | ijbs.com |

| ECM1 | Levels altered | SKOV3 PARPi-R, HEY PARPi-R | ijbs.com |

| VEGFR2 | Levels altered | SKOV3 PARPi-R, HEY PARPi-R | ijbs.com |

Quantitative Real-Time PCR for Gene Expression

Quantitative Real-Time PCR (qRT-PCR) is a technique used to measure the amount of specific mRNA molecules, providing insights into gene expression levels. This method complements protein analysis by revealing changes at the transcriptional level.

Studies investigating Chonglou Saponin VII have employed qRT-PCR to examine the expression of relevant genes nih.govnih.gov. For instance, qRT-PCR was used to examine the expression of RORα mRNAs in PARP inhibitor-resistant and sensitive ovarian cancer cell lines ijbs.comnih.gov. The results showed that RORα was significantly decreased in PARP inhibitor-resistant cells ijbs.com.

While the provided search results specifically mention qRT-PCR for RORα mRNA expression in the context of Chonglou Saponin VII ijbs.comnih.gov, other studies on related saponins or Chonglou extracts have utilized qRT-PCR to assess the expression of drug-resistant genes and apoptosis-related genes researchgate.netnih.gov. For example, qRT-PCR was used to detect the expressions of drug-resistant genes (P-gp, MRP, and BCRP) in HepG2/ADR cells treated with PS VII researchgate.net. Another study on a Chonglou herb medicine formula used qRT-PCR to down-regulate the expression of chemotherapeutic agent resistance-related genes in human gastric cancer cells nih.gov. Although these examples pertain to related compounds or extracts, they illustrate the application of qRT-PCR in studying the molecular effects of Chonglou-derived compounds.

Data from qRT-PCR are typically presented as changes in mRNA expression levels relative to a control group, often using the comparative CT method (2-ΔΔCT) with a reference gene (e.g., β-actin) for normalization nih.gov.

| Gene | Effect of PS VII Treatment (Selected Examples) | Cell Line(s) | Reference |

| RORα mRNA | Expression examined | Ovarian Cancer (PARP inhibitor-resistant) | ijbs.comnih.gov |

Cellular Thermal Shift Assay (CETSA) for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a biophysical technique utilized to study target engagement of compounds within a cellular context. The principle behind CETSA is that when a ligand binds to a target protein, it typically increases the protein's thermal stability, making it more resistant to heat-induced denaturation and precipitation univr.itresearchgate.netnih.govmdpi.com. By exposing cells treated with a compound to a temperature gradient and then measuring the amount of soluble target protein remaining after heating, researchers can infer whether the compound directly interacts with the target in its native cellular environment univr.itresearchgate.netnih.gov.

Research employing CETSA has investigated the interaction of Chonglou Saponin VII (also known as Paris Saponin VII or PS VII) with potential protein targets. One notable study focused on the interaction between PS VII and Retinoic acid receptor-related orphan receptor alpha (RORα) in ovarian cancer cells ijbs.comnih.gov. CETSA experiments were conducted to assess whether PS VII directly binds to and stabilizes RORα protein.

In these experiments, cells were treated with PS VII and then subjected to increasing temperatures ranging from 48°C to 66°C ijbs.com. Following the heat treatment, the soluble protein fraction was collected and analyzed to quantify the levels of RORα. The findings demonstrated that treatment with PS VII led to a significant increase in the soluble protein expression of RORα as the temperature rose, compared to control groups where no PS VII was applied ijbs.comnih.gov. This observed thermal stabilization of RORα in the presence of PS VII indicates a direct interaction between the compound and the protein, affecting its thermal stability ijbs.com.

Further investigations using cycloheximide (B1669411) (CHX), an inhibitor of protein synthesis, were performed to complement the CETSA findings and assess the effect of PS VII on RORα protein degradation ijbs.comnih.gov. The results from these experiments showed that the binding of PS VII significantly stabilized the protein level of RORα and increased its half-life ijbs.comnih.gov. These data further support the direct engagement of PS VII with RORα within the cellular environment, leading to enhanced protein stability.

The detailed research findings from the CETSA experiments can be conceptually represented as a change in the thermal denaturation profile of RORα in the presence of Chonglou Saponin VII. While specific quantitative data points (e.g., precise melting temperatures or soluble protein percentages at each temperature) would typically be presented in detailed tables or graphs within the original research publication, the qualitative finding is a clear shift towards higher thermal stability for RORα when bound by PS VII.

A conceptual representation of the CETSA findings on RORα stabilization by Chonglou Saponin VII is shown below:

| Temperature (°C) | RORα Soluble Protein (Control) | RORα Soluble Protein (Chonglou Saponin VII Treated) | Observation |

| Lower Temperatures | High | High | Minimal difference |

| Increasing Temperatures | Decreasing | Higher than Control | Stabilization effect becomes evident |

| Higher Temperatures | Low | Detectable (Higher than Control) | Significant stabilization compared to Control |

This table illustrates the principle observed in the CETSA: as temperature increases, unbound RORα in the control samples denatures and precipitates, leading to lower levels in the soluble fraction. In contrast, the binding of Chonglou Saponin VII stabilizes RORα, resulting in higher levels of soluble protein at elevated temperatures compared to the control.

| Experiment Type | Key Finding |

| Cellular Thermal Shift Assay (CETSA) | Chonglou Saponin VII increases the thermal stability of RORα protein. ijbs.comnih.gov |